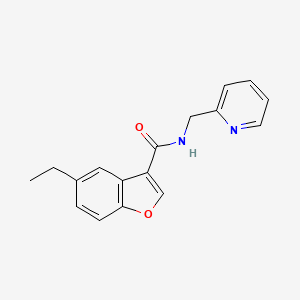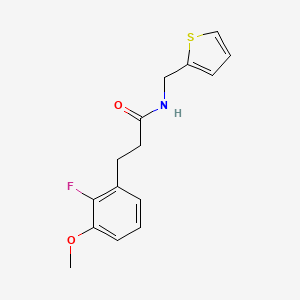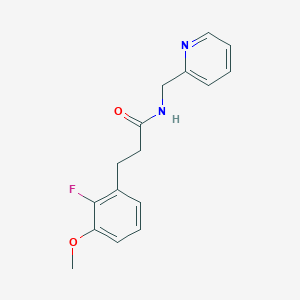
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPP belongs to the class of compounds known as phenylpropanoids, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to modulate the activity of ion channels involved in pain signaling, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can reduce inflammation and pain, as well as improve cognitive function and memory. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It has also been shown to have a variety of biological activities, which makes it a valuable tool for studying various physiological processes. However, there are also limitations to using 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential as a treatment for chronic pain. Additionally, more research is needed to determine the safety and efficacy of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in humans, as well as its potential for drug development.
Métodos De Síntesis
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluoro-3-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to yield 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide's ability to act as an anti-inflammatory agent. Studies have shown that 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-14-7-4-5-12(16(14)17)8-9-15(20)19-11-13-6-2-3-10-18-13/h2-7,10H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLYITYYAOOYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)
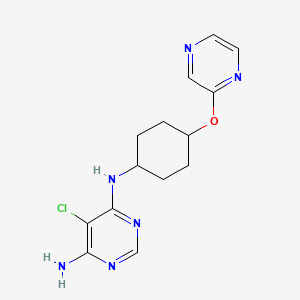
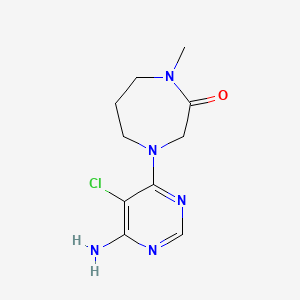
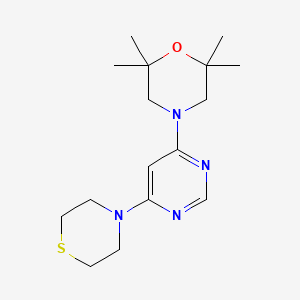
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)

